3,3'-Dithiobis(2,4-pentanedione)
Description
3,3'-Dithiobis(2,4-pentanedione) is a dimeric compound formed by linking two 2,4-pentanedione (acetylacetone) units via a disulfide (-S-S-) bridge. Its molecular structure comprises two β-diketone moieties connected by a sulfur-sulfur bond, which confers unique reactivity and physical properties. The disulfide linkage enables redox activity and thiol-disulfide exchange reactions, distinguishing it from simpler diketones like 2,4-pentanedione .
Properties
CAS No. |
31655-66-0 |
|---|---|
Molecular Formula |
C10H14O4S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-(2,4-dioxopentan-3-yldisulfanyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H14O4S2/c1-5(11)9(6(2)12)15-16-10(7(3)13)8(4)14/h9-10H,1-4H3 |
InChI Key |
GSQAPNKAQDAFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)SSC(C(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Dithiobis(2,4-pentanedione) can be synthesized through the reaction of 2,4-pentanedione with sulfur dichloride (S2Cl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfenyl chloride, which then reacts with another molecule of 2,4-pentanedione to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3’-Dithiobis(2,4-pentanedione) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-Dithiobis(2,4-pentanedione) has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving thiol-disulfide exchange reactions.
Industry: Used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,3’-Dithiobis(2,4-pentanedione) involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity or altering their function. The compound can also form stable complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
2,4-Pentanedione (Acetylacetone)
- CAS RN : 123-54-6
- Molecular Formula : C₅H₈O₂
- Key Functional Groups : β-diketone
- Properties : A volatile liquid (bp ~140°C) with strong chelating properties, widely used as a ligand in metal coordination chemistry .
- Reactivity : Undergoes cyclocondensation reactions; for example, with indole and Mn(III) acetate, it forms dihydrofuran derivatives (e.g., 23a in 40% yield) .
- Comparison : Unlike 3,3'-dithiobis(2,4-pentanedione), 2,4-pentanedione lacks the disulfide bridge, making it more volatile and less suited for redox-driven applications.
3-Methyl-2,4-pentanedione
- CAS RN : 815-57-6
- Molecular Formula : C₆H₁₀O₂
- Key Functional Groups : Methyl-substituted β-diketone
- Properties : Increased hydrophobicity due to the methyl group; SMILES: O=C(C)C(C)C(=O)C .
- Comparison: The methyl group alters steric and electronic properties compared to 2,4-pentanedione, but neither this nor the parent compound possesses the disulfide linkage critical to 3,3'-dithiobis(2,4-pentanedione)'s redox activity.
5,5′-Dithiobis(2-nitrobenzoic acid)
- CAS RN : 69-78-3
- Molecular Formula : C₁₄H₈N₂O₈S₂
- Key Functional Groups : Disulfide, nitro, carboxylic acid
- Properties : Solid (mp 243–245°C), used in Ellman’s assay for thiol quantification .
- Comparison : Shares the disulfide bridge but incorporates nitro and carboxylic acid groups, enabling distinct reactivity (e.g., electrophilic aromatic substitution) and biochemical applications, unlike the diketone-focused 3,3'-dithiobis(2,4-pentanedione).
Diacetyl and 2,3-Pentanedione
- Key Functional Groups : Vicinal diketones
- Properties : Respiratory hazards in occupational settings due to high volatility; implicated in bronchiolitis obliterans .
- Comparison : While 2,4-pentanedione isomers (e.g., 2,3-pentanedione) share diketone functionality, their linear vs. branched structures and lack of disulfide bridges result in divergent toxicological and physicochemical profiles.
Data Table: Comparative Analysis
Research Findings and Functional Differences
- Reactivity : 2,4-Pentanedione forms dihydrofuran derivatives under oxidative conditions (e.g., Mn(III)-mediated reactions) , whereas 3,3'-dithiobis(2,4-pentanedione) is expected to participate in disulfide cleavage or thiol exchange due to its -S-S- bond.
- Toxicity : Unlike 2,3-pentanedione (a respiratory hazard), the disulfide in 3,3'-dithiobis(2,4-pentanedione) may reduce volatility but introduce dermal sensitization risks.
- Applications : While 5,5′-dithiobis(2-nitrobenzoic acid) is biochemical, 3,3'-dithiobis(2,4-pentanedione) is more likely used in materials science or as a sulfur-containing building block.
Biological Activity
3,3'-Dithiobis(2,4-pentanedione) (also known as DTBP) is a compound of significant interest in biological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3,3'-Dithiobis(2,4-pentanedione) is a dithiol compound characterized by two 2,4-pentanedione moieties linked by a sulfur atom. Its chemical structure allows it to participate in various biochemical reactions, particularly those involving thiol groups.
1. Antioxidant Properties
Research indicates that compounds similar to 3,3'-Dithiobis(2,4-pentanedione) exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular environments. This antioxidant activity is primarily attributed to the ability of dicarbonyl compounds to form stable enolates that can react with electrophiles, including reactive oxygen species (ROS) .
2. Neuroprotective Effects
Studies have shown that β-dicarbonyl compounds can act as neuroprotectants. For instance, they protect neuronal cells from oxidative stress-induced damage by scavenging electrophilic species and metal ions . The neuroprotective potential of DTBP may stem from its structural similarities to other known neuroprotective agents.
3. Role in Bacterial Signaling
The biological activities of 3,3'-Dithiobis(2,4-pentanedione) can be explained through several mechanisms:
- Nucleophilic Scavenging : The enolate forms of dicarbonyl compounds can react with electrophiles such as free radicals and metal ions, mitigating their harmful effects on cells.
- Metal Chelation : The ability to chelate metal ions may contribute to the reduction of oxidative stress and neuroprotection.
- Quorum Sensing Modulation : By participating in AI-2 synthesis, DTBP can influence bacterial behavior and biofilm formation.
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Cellular Models
A study investigated the effects of various dicarbonyl compounds on neuronal cell lines exposed to oxidative stress. Results indicated that 3,3'-Dithiobis(2,4-pentanedione) provided significant cytoprotection against hydrogen peroxide-induced toxicity. The protective mechanism was attributed to its ability to form nucleophilic enolates that scavenge reactive species .
Field Evaluations of Exposure
Another study focused on the exposure levels of dicarbonyl compounds in occupational settings. It highlighted the importance of understanding the health implications associated with exposure to such compounds, including potential neurotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
